molecular formula C22H18ClNO3 B3514969 4-(4-chlorobenzoyl)phenyl methyl(4-methylphenyl)carbamate

4-(4-chlorobenzoyl)phenyl methyl(4-methylphenyl)carbamate

Cat. No.: B3514969
M. Wt: 379.8 g/mol
InChI Key: UFDPCTUTFINVQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-chlorobenzoyl)phenyl methyl(4-methylphenyl)carbamate is an organic compound with the molecular formula C22H18ClNO3 It is a derivative of carbamate, characterized by the presence of a chlorobenzoyl group and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorobenzoyl)phenyl methyl(4-methylphenyl)carbamate typically involves the reaction of 4-chlorobenzoyl chloride with 4-methylphenyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:

4-chlorobenzoyl chloride+4-methylphenyl isocyanate4-(4-chlorobenzoyl)phenyl methyl(4-methylphenyl)carbamate\text{4-chlorobenzoyl chloride} + \text{4-methylphenyl isocyanate} \rightarrow \text{this compound} 4-chlorobenzoyl chloride+4-methylphenyl isocyanate→4-(4-chlorobenzoyl)phenyl methyl(4-methylphenyl)carbamate

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reaction time, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorobenzoyl)phenyl methyl(4-methylphenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted carbamates or amides.

Scientific Research Applications

4-(4-chlorobenzoyl)phenyl methyl(4-methylphenyl)carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzoyl)phenyl methyl(4-methylphenyl)carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorobenzoyl)phenyl methyl(phenyl)carbamate
  • 4-(4-chlorobenzoyl)phenyl methyl(4-chlorophenyl)carbamate
  • 4-(4-chlorobenzoyl)phenyl methyl(4-methoxyphenyl)carbamate

Uniqueness

4-(4-chlorobenzoyl)phenyl methyl(4-methylphenyl)carbamate is unique due to the presence of both a chlorobenzoyl group and a methylphenyl group, which confer specific chemical and biological properties

Properties

IUPAC Name

[4-(4-chlorobenzoyl)phenyl] N-methyl-N-(4-methylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClNO3/c1-15-3-11-19(12-4-15)24(2)22(26)27-20-13-7-17(8-14-20)21(25)16-5-9-18(23)10-6-16/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDPCTUTFINVQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C)C(=O)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-chlorobenzoyl)phenyl methyl(4-methylphenyl)carbamate
Reactant of Route 2
Reactant of Route 2
4-(4-chlorobenzoyl)phenyl methyl(4-methylphenyl)carbamate
Reactant of Route 3
Reactant of Route 3
4-(4-chlorobenzoyl)phenyl methyl(4-methylphenyl)carbamate
Reactant of Route 4
Reactant of Route 4
4-(4-chlorobenzoyl)phenyl methyl(4-methylphenyl)carbamate
Reactant of Route 5
Reactant of Route 5
4-(4-chlorobenzoyl)phenyl methyl(4-methylphenyl)carbamate
Reactant of Route 6
Reactant of Route 6
4-(4-chlorobenzoyl)phenyl methyl(4-methylphenyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.